

A Comparative Spectroscopic Guide to Butyl Ethylcarbamate and Its Derivatives

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Compound of Interest		
Compound Name:	Butyl ethylcarbamate	
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For researchers and professionals in drug development and chemical analysis, understanding the nuanced structural details of molecules is paramount. This guide provides a comparative spectroscopic analysis of **Butyl ethylcarbamate** and two of its derivatives: Ethyl N,N-dibutylcarbamate and tert-Butyl carbamate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses for **Butyl ethylcarbamate** and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ, in ppm)



Compound	Butyl ethylcarbamate	Ethyl N,N- dibutylcarbamate	tert-Butyl carbamate
Solvent	CDCl ₃	Not Specified	CDCl ₃
-CH₃ (ethyl)	1.23 (t)	1.24 (t)	-
-CH ₂ - (ethyl)	4.12 (q)	4.10 (q)	-
-NH-	~5.0 (br s)	-	~4.7 (br s)
-N-CH ₂ -	3.14 (q)	3.23 (t)	-
-CH ₂ - (butyl chain)	1.48 (m), 1.35 (m)	1.51 (m), 1.32 (m)	-
-CH₃ (butyl chain)	0.92 (t)	0.92 (t)	-
-C(CH ₃) ₃	-	-	1.47 (s)

Table 2: 13 C NMR Spectroscopic Data (Chemical Shift, δ , in ppm)

Compound	Butyl ethylcarbamate	Ethyl N,N- dibutylcarbamate	tert-Butyl carbamate
Solvent	Not Specified	Not Specified	CDCl ₃
C=O	156.8	155.9	156.3
-O-CH ₂ -	60.5	60.7	-
-O-CH₃	14.7	14.7	-
-N-CH ₂ -	41.2	46.8	-
-CH ₂ - (butyl chain)	32.1, 19.9	31.3, 20.2	-
-CH₃ (butyl chain)	13.8	13.9	-
-C(CH ₃) ₃	-	-	79.0
-C(CH₃)₃	-	-	28.5

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies, ν , in cm⁻¹)



Functional Group	Butyl ethylcarbamate	Ethyl N,N- dibutylcarbamate	tert-Butyl carbamate
N-H Stretch	~3330	-	~3430, ~3330
C-H Stretch	~2960, ~2930, ~2870	~2960, ~2930, ~2870	~2980, ~2930
C=O Stretch	~1690	~1690	~1720
N-H Bend	~1530	-	~1620
C-O Stretch	~1260, ~1060	~1250, ~1090	~1170

Table 4: Mass Spectrometry Data (Key m/z Ratios)

Compound	Butyl ethylcarbamate	Ethyl N,N- dibutylcarbamate	tert-Butyl carbamate
Molecular Ion [M]+	145	201	117
Base Peak	102	116	57
Major Fragments	57, 58, 73, 88	57, 86, 158	41, 56, 102

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the carbamate sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ¹H NMR Parameters:
 - Pulse Program: zg30



Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.68 Hz

Temperature: 298 K

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038.46 Hz

Temperature: 298 K

 Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid carbamate sample (for Butyl
 ethylcarbamate and Ethyl N,N-dibutylcarbamate) or a small amount of the solid sample (for
 tert-Butyl carbamate) was placed directly onto the diamond crystal of an Attenuated Total
 Reflectance (ATR) accessory.
- Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
- Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹



Number of Scans: 16

 Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A 1 mg/mL solution of the carbamate sample was prepared in dichloromethane.
- Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
- GC Parameters:
 - Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-400.
- Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte, and the corresponding mass spectrum was analyzed for the molecular ion and fragmentation pattern.



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of carbamate derivatives.

Sample Preparation Carbamate Sample Dissolve in CDCl3 with TMS Place on ATR Crystal Dissolve in Dichloromethane Spectroscopic Analysis **NMR** Spectrometer FTIR Spectrometer **GC-MS System** (1H and 13C) Data Acquisition & Processing Acquire Interferogram Acquire FID Acquire TIC & Mass Spectra Fourier Transform Fourier Transform Data Interpretation Chemical Shifts (δ) Molecular Ion (m/z) Vibrational Frequencies (v) Coupling Patterns Fragmentation

General Spectroscopic Analysis Workflow for Carbamates

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Caption: Spectroscopic analysis workflow.

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